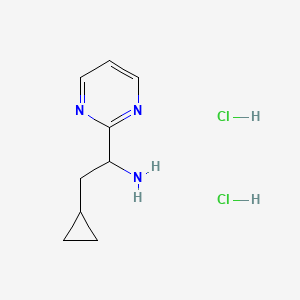

2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride

CAS No.: 2411274-03-6

Cat. No.: VC4932701

Molecular Formula: C9H15Cl2N3

Molecular Weight: 236.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2411274-03-6 |

|---|---|

| Molecular Formula | C9H15Cl2N3 |

| Molecular Weight | 236.14 |

| IUPAC Name | 2-cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C9H13N3.2ClH/c10-8(6-7-2-3-7)9-11-4-1-5-12-9;;/h1,4-5,7-8H,2-3,6,10H2;2*1H |

| Standard InChI Key | WIWCLRFKANAUME-UHFFFAOYSA-N |

| SMILES | C1CC1CC(C2=NC=CC=N2)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Cyclopropyl-1-pyrimidin-2-ylethanamine dihydrochloride features a pyrimidine ring substituted at the 2-position with an ethanamine group bearing a cyclopropyl moiety. The dihydrochloride salt form enhances solubility for experimental applications. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅Cl₂N₃ | |

| Molecular Weight | 236.14 g/mol | |

| IUPAC Name | 2-cyclopropyl-1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride | |

| Synonyms | AKOS006366345; CS-0306435 |

The cyclopropyl group introduces conformational rigidity, which can enhance binding affinity to hydrophobic pockets in target proteins . X-ray crystallography of analogous compounds reveals that the pyrimidine nitrogen atoms participate in hydrogen bonding with residues like Glu115 and Met51 in BCL6, while the cyclopropyl group engages in van der Waals interactions with hydrophobic residues such as Val18 .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-cyclopropyl-1-pyrimidin-2-ylethanamine dihydrochloride typically involves multi-step nucleophilic substitution and coupling reactions:

-

Cyclopropane Introduction: Cyclopropyl groups are introduced via Suzuki-Miyaura couplings or alkylation reactions. For example, bromopyrimidine intermediates undergo cross-coupling with cyclopropylboronic acids .

-

Amine Functionalization: Ethylamine side chains are appended using Buchwald-Hartwig amination or nucleophilic aromatic substitution. Patent WO2021259815A1 describes the use of 1-pyrimidin-2-ylethanamine in coupling reactions with nitro-quinolinones .

-

Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, improving crystallinity and solubility .

Process Optimization

Recent advances emphasize solvent selection and catalyst systems. For instance, the use of xantphos ligands in palladium-catalyzed couplings improves yields by 15–20% compared to traditional phosphine ligands . Transfer hydrogenation with Pd/C and ammonium formate is preferred for nitro-group reductions due to reduced side-product formation .

Physicochemical Properties

Solubility and Stability

While experimental data for the dihydrochloride salt remain limited, analogs like 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-amine (PubChem CID 55291815) exhibit:

-

LogP: 1.8 (predicted via XLogP3)

The dihydrochloride form likely enhances solubility in polar solvents, though hygroscopicity may pose storage challenges.

Spectroscopic Data

-

¹H NMR: Cyclopropyl protons resonate at δ 0.5–1.2 ppm, while pyrimidine protons appear as doublets at δ 8.3–8.6 ppm .

-

Mass Spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 179.1 for the free base, with chloride adducts at m/z 235.1 and 237.1 for the dihydrochloride .

Pharmacological Applications

BCL6 Inhibition

In BCL6-targeted therapies, derivatives of this compound disrupt the interaction between BCL6’s BTB domain and co-repressor proteins. Key findings include:

-

Binding Modes: Two binding orientations were observed crystallographically: (1) solvent-facing, with the cyclopropyl group oriented outward, and (2) protein-facing, where the cyclopropyl engages Val18 .

-

Potency: Analog 13f (IC₅₀ = 0.082 μM) demonstrated improved cellular activity compared to first-generation inhibitors .

Kinase Modulation

Pyrimidine derivatives exhibit activity against kinases such as JAK2 and CDK4/6. Substituent modifications at the 4- and 6-positions of the pyrimidine ring tune selectivity profiles .

Current Research and Future Directions

Lead Optimization Strategies

-

Lipophilicity Enhancement: Introducing methyl or cyclopropyl groups at the pyrimidine 5-position improves blood-brain barrier penetration (e.g., 24a, PAMPA permeability = 5.2 × 10⁻⁶ cm/s) .

-

Stereochemical Control: Enantiomerically pure ( R )-configured derivatives show 2-fold potency gains over racemic mixtures .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume